Tripropargylamine
Overview
Description
Tripropargylamine is widely used in the synthesis of Cu (I) stabilizing ligands such as tris (3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris [(1-benzyl-1 H -1,2,3-triazol-4-yl)methyl]amine (TBTA) for the copper-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction .
Synthesis Analysis
Propargyl amines are produced by reactions of amines with propargyl halides. The behavior of propargyl amine is illustrated by its acylation benzoyl chloride to the amide .Molecular Structure Analysis
The molecular formula of Tripropargylamine is C9H9N and its molecular weight is 131.18 .Chemical Reactions Analysis
Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated by factors of ∼102 to 106 relative to macroscale bulk solutions .
Physical And Chemical Properties Analysis
Tripropargylamine is a liquid at 20°C. It has a boiling point of 82°C at 15 mmHg and a refractive index of 1.49 .Scientific Research Applications
1. Application in Nucleoside and Oligonucleotide Synthesis
Tripropargylamine has been employed in the synthesis of modified nucleosides and oligonucleotides. For instance, 7-tripropargylamine-7-deaza-2'-deoxyguanosine was synthesized using the Sonogashira cross-coupling reaction. This compound was shown to increase duplex stability and exhibit strong excimer fluorescence, making it valuable in the study of DNA interactions and molecular biology research (Seela & Ingale, 2010).
2. Utilization in DNA Modification
Tripropargylamine has been instrumental in creating DNA with branched internal side chains. This modification can enhance the stability of base pairs and enable the post-modification of DNA with various reporter molecules, offering promising applications in genetic engineering and diagnostics (Sirivolu et al., 2008).
3. Use in Supramolecular Chemistry
This compound has been used in the synthesis of gold(I) tripodal complexes, which interact with a pyrene fluorescent probe. These interactions have potential applications in developing new sensors and imaging agents in biochemistry and materials science (Pinto et al., 2019).
4. Role in Polymer Chemistry
Tripropargylamine is a key component in the polymerization of novel conjugated polymers using various transition metal catalysts. Such polymers have applications in material science and engineering due to their unique physical properties and potential for creating new materials (Gal et al., 1996).
5. Applications in Fluorescence Sensing
This compound has been utilized in the synthesis of fluorescent receptors and chemosensors for metal ions like Ni2+ and Zn2+, exhibiting high selectivity and sensitivity. These findings are significant for developing new sensors in environmental monitoring and analytical chemistry (Zhu et al., 2016; Ingale & Seela, 2012).
6. Use in DNA Nanostructure Assembly
Tripropargylamine has played a crucial role in constructing branched DNA nanostructures, which have applications in diagnostics, drug delivery, and material science. The flexibility of this approach allows for the creation of complex DNA architectures (Xiong et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-bis(prop-2-ynyl)prop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-4-7-10(8-5-2)9-6-3/h1-3H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOBJWVNWMQMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022244 | |
Record name | Tripropargylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tripropargylamine | |
CAS RN |
6921-29-5 | |
Record name | Tripropargylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6921-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripropargylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tripropargylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tripropargylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(propyn-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPROPARGYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E92GFJ1AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.